![molecular formula C20H21FN2O2 B5783693 N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5783693.png)
N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorophenyl group and a 2-methylphenyl carbonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives with 4-fluorobenzoyl chloride and 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a catalyst such as palladium on carbon.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorinated phenyl group makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular dynamics and interactions.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The fluorine atom in the phenyl ring can enhance binding affinity and specificity through halogen bonding interactions.
Comparison with Similar Compounds
- N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide
- N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Comparison: Compared to similar compounds, N-(4-fluorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide stands out due to its specific substitution pattern on the phenyl rings. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-4-2-3-5-18(14)20(25)23-12-10-15(11-13-23)19(24)22-17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLROSJKMSIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.